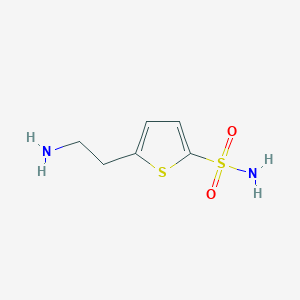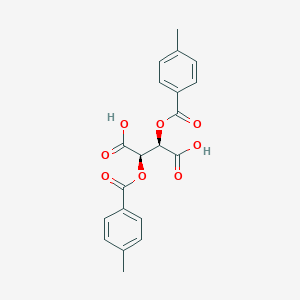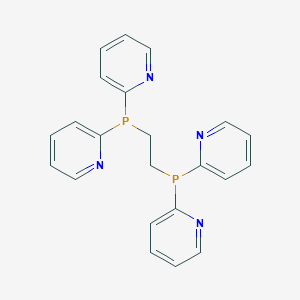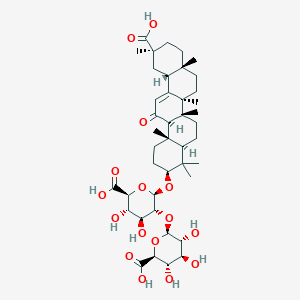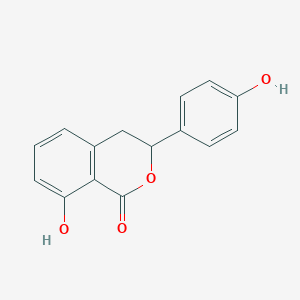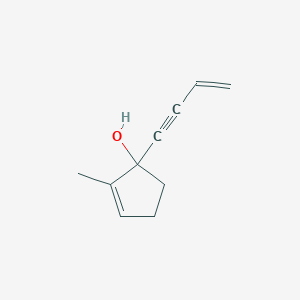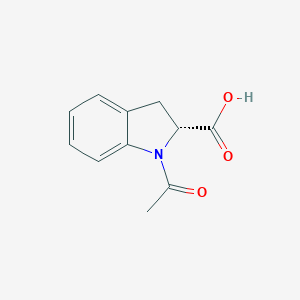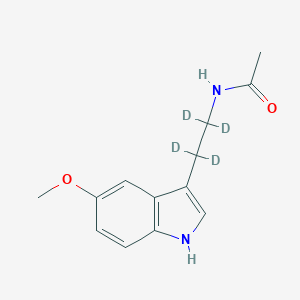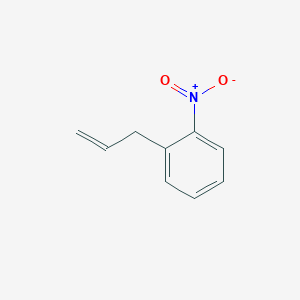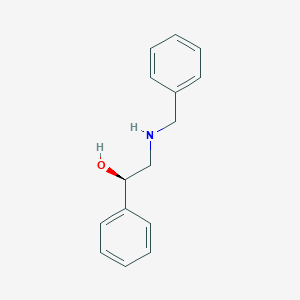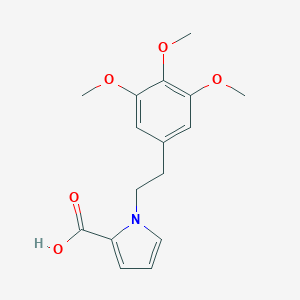
Peyonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peyonine is a naturally occurring alkaloid that has been found in several plant species, including Peganum harmala and Peganum nigellastrum. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Peyonine has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Peyonine has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of peyonine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that peyonine may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Peyonine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Peyonine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, peyonine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Peyonine has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. Peyonine is also relatively stable and has a long shelf life. However, there are also some limitations to using peyonine in lab experiments. It can be difficult to obtain pure peyonine, and the synthesis process can be time-consuming and expensive. In addition, the mechanism of action of peyonine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on peyonine. One area of interest is the development of new drugs based on the structure of peyonine. Another area of research is the study of peyonine's potential applications in agriculture, such as its use as a natural pesticide. Finally, further research is needed to fully understand the mechanism of action of peyonine and its potential applications in medicine.
Conclusion
In conclusion, peyonine is a naturally occurring alkaloid with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of peyonine and to develop new applications for this compound.
Synthesemethoden
Peyonine can be synthesized from harmine, which is another alkaloid found in Peganum harmala. The synthesis process involves the reduction of harmine using sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure peyonine.
Eigenschaften
CAS-Nummer |
19717-25-0 |
|---|---|
Produktname |
Peyonine |
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
melting_point |
132.0 °C |
Andere CAS-Nummern |
19717-25-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



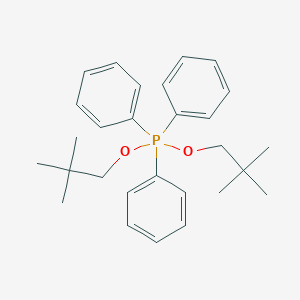
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
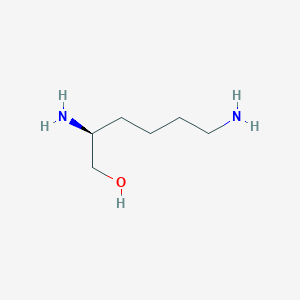
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
